

A Comparative Guide to Linerixibat and Odevixibat for Cholestatic Pruritus

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For Researchers, Scientists, and Drug Development Professionals

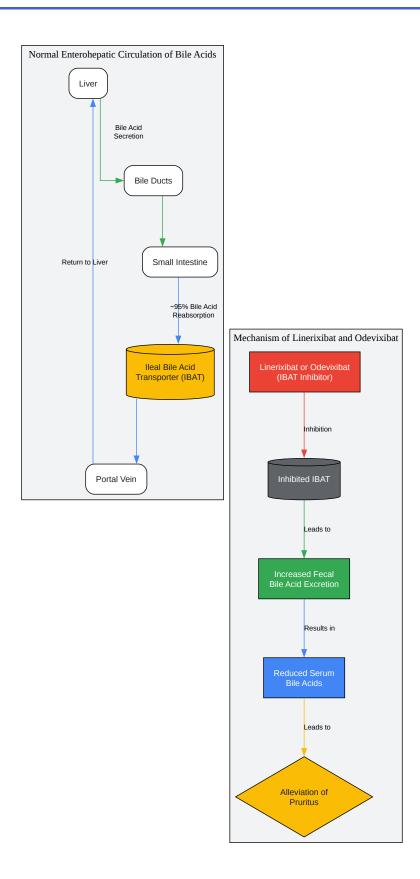
This guide provides an objective comparison of **Linerixibat** and Odevixibat, two inhibitors of the ileal bile acid transporter (IBAT), for the treatment of cholestatic pruritus. The information is based on publicly available clinical trial data.

Mechanism of Action: A Shared Pathway

Both **Linerixibat** and Odevixibat are orally administered, minimally absorbed small molecules that act as reversible, selective inhibitors of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3][4] This transporter is primarily responsible for the reabsorption of the majority of bile acids from the terminal ileum back into the enterohepatic circulation.[2]

By inhibiting IBAT, both drugs disrupt this recirculation process, leading to an increased excretion of bile acids in the feces. This, in turn, reduces the total amount of bile acids in the systemic circulation. The therapeutic effect on cholestatic pruritus is attributed to the lowering of these elevated serum bile acid levels, which are believed to be a major contributing factor to the persistent and debilitating itch experienced by patients with cholestatic liver diseases.





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Mechanism of IBAT Inhibition



Efficacy: A Tale of Two Diseases

It is crucial to note that while both **Linerixibat** and Odevixibat target the same mechanism for cholestatic pruritus, their clinical efficacy has been evaluated in different patient populations. Therefore, a direct head-to-head comparison of their effectiveness cannot be made from the available data.

Linerixibat in Primary Biliary Cholangitis (PBC)

The efficacy of **Linerixibat** for cholestatic pruritus in adults with PBC was primarily evaluated in the Phase III GLISTEN trial.

Efficacy Endpoint	Linerixibat	Placebo	Statistic	Trial
Change from Baseline in Monthly Worst Itch NRS (0-10) over 24 weeks	-2.86	-2.15	LS Mean Difference: -0.72 (95% CI: -1.15, -0.28); p=0.0013	GLISTEN
Patients with ≥3- point reduction in WI-NRS at Week 24	56%	43%	Treatment Difference: 13% (95% CI: 0%-27%); nominal p=0.043	GLISTEN
Change from Baseline in Itch- related Sleep Interference NRS over 24 weeks	-2.77	-2.24	LS Mean Difference: -0.53 (95% CI: -0.98, -0.07); p=0.024	GLISTEN

NRS: Numerical Rating Scale; LS: Least Squares; CI: Confidence Interval; WI-NRS: Worst Itch Numerical Rating Scale.



Odevixibat in Progressive Familial Intrahepatic Cholestasis (PFIC)

Odevixibat's efficacy was established in the Phase III PEDFIC 1 and its open-label extension, PEDFIC 2, in pediatric patients with PFIC.

Efficacy Endpoint	Odevixibat (40 & 120 μg/kg/day combined)	Placebo	Statistic	Trial
Proportion of Positive Pruritus Assessments (PPAs)	55%	30%	Model-adjusted Mean Difference: 25.0% (95% CI: 8.5-41.5); p=0.0038	PEDFIC 1
Serum Bile Acid Response (≥70% reduction or ≤70 µmol/L)	33%	0%	Proportion Difference: 30.7% (95% CI: 12.6-48.8); p=0.0030	PEDFIC 1
Mean Change from Baseline in sBAs at Weeks 22-24 (µmol/L)	Cohort 1B: -144Cohort 2: -104	-	-	PEDFIC 2 (Interim)
Proportion of Positive Pruritus Assessments in first 24 weeks	Cohort 1B: 56%Cohort 2: 62%	-	-	PEDFIC 2 (Interim)

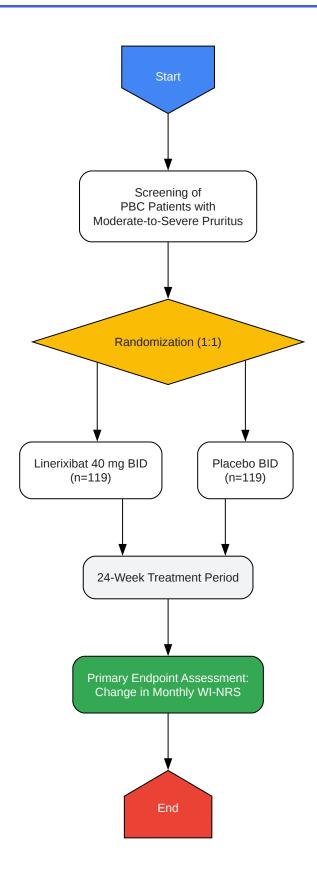
PPA: A scratching score of ≤1 on a 0-4 scale; sBA: serum Bile Acids.

Experimental Protocols GLISTEN Trial (Linerixibat)



- Trial Name: Global Linerixibat Itch Study of Efficacy and Safety in Primary Biliary Cholangitis (PBC) (GLISTEN).
- NCT Number: NCT04950127.
- Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: 238 adult patients with PBC and moderate-to-severe cholestatic pruritus (Worst Itch Numerical Rating Scale [WI-NRS] ≥4).
- Intervention: Participants were randomized to receive either oral **Linerixibat** 40 mg twice daily or a matching placebo.
- Primary Endpoint: The primary endpoint was the change from baseline in the monthly itch score, as measured by the WI-NRS (a 0-10 scale), over 24 weeks.





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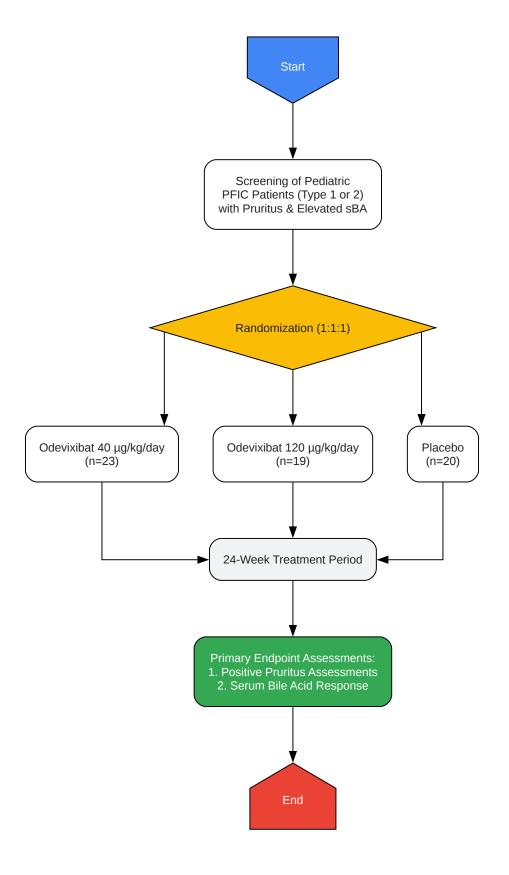
GLISTEN Trial Workflow



PEDFIC 1 Trial (Odevixibat)

- Trial Name: A Phase 3 Study to Demonstrate Efficacy and Safety of A4250 in Children with Progressive Familial Intrahepatic Cholestasis Types 1 and 2 (PEDFIC 1).
- NCT Number: NCT03566238.
- Study Design: A 24-week, randomized, double-blind, placebo-controlled, Phase 3 trial.
- Patient Population: 62 pediatric patients (aged 6 months to 15.9 years) with a genetically confirmed diagnosis of PFIC type 1 or type 2, who had pruritus and elevated serum bile acids.
- Intervention: Patients were randomized in a 1:1:1 ratio to receive oral Odevixibat 40 μg/kg/day, Odevixibat 120 μg/kg/day, or placebo, once daily for 24 weeks.
- Primary Endpoints: The trial had two primary endpoints: the proportion of positive pruritus assessments (PPAs) and the proportion of patients with a serum bile acid response.





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PEDFIC 1 Trial Workflow



Conclusion

Linerixibat and Odevixibat share a common mechanism of action as IBAT inhibitors, effectively reducing serum bile acids to alleviate cholestatic pruritus. While both have demonstrated efficacy in Phase III clinical trials, the available data pertains to different patient populations—Linerixibat in adults with PBC and Odevixibat in children with PFIC. Consequently, a direct comparison of their clinical efficacy is not feasible. The choice between these agents in a clinical setting would be dictated by the specific indication for which they are approved. Researchers and drug development professionals should consider the distinct trial designs and patient populations when evaluating the clinical data for these two promising therapies.

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